N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. Benzamides are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents. This compound features a bromine and fluorine substitution on the phenyl ring, which can significantly influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-bromo-2-fluoroaniline and 4-isopropylbenzoic acid.
Amidation Reaction: The key step involves the formation of the amide bond. This can be achieved by reacting 4-bromo-2-fluoroaniline with 4-isopropylbenzoic acid in the presence of a coupling reagent such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and minimize costs.
Chemical Reactions Analysis
Types of Reactions
N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the phenyl ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation or reduction reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used under appropriate conditions to replace the halogen atoms.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize the compound.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.
Major Products Formed
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, nucleophilic substitution might yield derivatives with different substituents on the phenyl ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its biological activities, such as its potential as an enzyme inhibitor or receptor ligand.
Medicine: Research may explore its potential therapeutic applications, including its use as an anti-inflammatory or anticancer agent.
Industry: The compound could be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide would depend on its specific biological target. Generally, such compounds may interact with proteins, enzymes, or receptors, leading to modulation of their activity. The presence of bromine and fluorine atoms can enhance binding affinity and selectivity towards specific molecular targets.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromo-2-fluorophenyl)-4-methylbenzamide: Similar structure but with a methyl group instead of an isopropyl group.
N-(4-chloro-2-fluorophenyl)-4-(propan-2-yl)benzamide: Similar structure but with a chlorine atom instead of a bromine atom.
Uniqueness
N-(4-bromo-2-fluorophenyl)-4-(propan-2-yl)benzamide is unique due to the specific combination of bromine, fluorine, and isopropyl groups, which can influence its chemical reactivity and biological activity. These substitutions can enhance its stability, binding affinity, and selectivity compared to other similar compounds.
Properties
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-4-propan-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrFNO/c1-10(2)11-3-5-12(6-4-11)16(20)19-15-8-7-13(17)9-14(15)18/h3-10H,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LQNLNRUYRXYAMU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrFNO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.